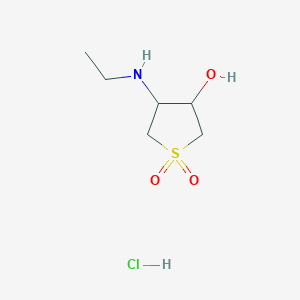

4-(Ethylamino)tetrahydro-3-thiopheneol 1,1-dioxide hydrochloride

Description

4-(Ethylamino)tetrahydro-3-thiopheneol 1,1-dioxide hydrochloride (CAS: 1177314-41-8) is a sulfone-containing heterocyclic compound with the molecular formula C₆H₁₃NO₃S·HCl and a molecular weight of 216 g/mol . It exists as a racemic solid (stereochemistry: racemic) and is characterized by a low hydrophobicity (LogP = -1.09) and two rotatable bonds, suggesting moderate flexibility in solution . The compound is typically provided as a hydrochloride salt with ≥95% purity, making it suitable for pharmaceutical and synthetic chemistry applications . Its structure features a tetrahydrothiophene ring system with an ethylamino substituent at the 4-position and a hydroxyl group at the 3-position, both adjacent to the sulfone group, which likely influences its reactivity and biological activity.

Properties

IUPAC Name |

4-(ethylamino)-1,1-dioxothiolan-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S.ClH/c1-2-7-5-3-11(9,10)4-6(5)8;/h5-8H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEOVDVZPHVGGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CS(=O)(=O)CC1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(Ethylamino)tetrahydro-3-thiopheneol 1,1-dioxide hydrochloride involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve the use of advanced chemical reactors and purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

4-(Ethylamino)tetrahydro-3-thiopheneol 1,1-dioxide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its potential therapeutic effects. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-(Ethylamino)tetrahydro-3-thiopheneol 1,1-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of specific enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The compound belongs to a broader class of sulfone-modified heterocycles. Key structural analogues include:

Key Observations :

- Dorzolamide Hydrochloride shares the ethylamino and sulfone groups but incorporates a sulfonamide moiety and a larger thiopyran backbone, enhancing its enzyme-inhibiting properties .

- The 4-chlorophenylsulfonyl derivative (C₁₄H₂₀ClNO₄S₂) exhibits higher molecular weight and lipophilicity due to the aromatic sulfonyl group, which may limit its solubility compared to the target compound .

Physicochemical Properties

- LogP : The target compound’s LogP (-1.09) indicates high hydrophilicity, surpassing analogues like the 4-chlorophenylsulfonyl derivative (estimated LogP > 2). This makes it more suitable for aqueous formulations .

- Salt Form : Hydrochloride salts (e.g., target compound, Dorzolamide) improve stability and bioavailability compared to free bases or other salts (e.g., oxalates in amiodarone derivatives) .

- Stereochemistry : The racemic nature of the target compound contrasts with enantiopure drugs like Dorzolamide, which is marketed as a single stereoisomer for optimized efficacy .

Research and Development Considerations

- Purity and Stability : The ≥95% purity of the target compound ensures reliability in preclinical studies, though salt forms (hydrochloride) may require controlled storage (e.g., tight containers, protection from light) .

- Comparative Advantages : Its lower molecular weight and hydrophilicity offer advantages in drug delivery over bulkier analogues like the 4-chlorophenylsulfonyl derivative .

- Unresolved Questions : Further studies are needed to elucidate its metabolic stability, toxicity, and selectivity compared to Dorzolamide and other sulfone derivatives.

Biological Activity

- Molecular Formula : C6H14ClNO3S

- Molecular Weight : 215.69 g/mol

- CAS Number : 1177314-41-8

This compound belongs to a class of organic molecules that contain a thiophene ring, which is known for its diverse biological activities.

The biological activity of thiophene derivatives often involves interaction with various biological targets, including enzymes and receptors. The presence of an ethylamino group can enhance solubility and bioavailability, potentially leading to increased pharmacological effects.

Antimicrobial Activity

Thiophene derivatives have been studied for their antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting that 4-(Ethylamino)tetrahydro-3-thiopheneol 1,1-dioxide hydrochloride may exhibit similar activity.

Anti-inflammatory Effects

Research indicates that thiophene-containing compounds can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| Thiophene Derivative A | Antimicrobial | Effective against E. coli and S. aureus |

| Thiophene Derivative B | Anti-inflammatory | Reduced TNF-alpha levels in animal models |

| 4-(Ethylamino)thiophene derivative | Anticancer | Induced apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Assessment

In a study evaluating the antimicrobial properties of various thiophene derivatives, it was found that compounds with similar structures to 4-(Ethylamino)tetrahydro-3-thiopheneol showed significant inhibition against Gram-positive bacteria. The study concluded that structural modifications, such as the addition of an ethylamino group, could enhance antimicrobial efficacy.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of thiophene derivatives in a murine model. The results indicated that these compounds could significantly lower markers of inflammation when administered at specific dosages, suggesting potential therapeutic applications for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Ethylamino)tetrahydro-3-thiopheneol 1,1-dioxide hydrochloride, and how is structural confirmation achieved?

- Synthesis Methods : The compound is typically synthesized via cyclization reactions involving tetrahydrothiophene derivatives. Key steps include introducing the ethylamino group through nucleophilic substitution or reductive amination under controlled conditions (e.g., temperature, solvent selection) to optimize yield and purity .

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for verifying the backbone structure and functional groups. X-ray crystallography may resolve stereochemical ambiguities, particularly for the tetrahydrothiophene ring .

Q. What analytical techniques are essential for characterizing the compound’s purity and structural integrity?

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection is used to quantify impurities (<0.1% threshold).

- Structural Analysis :

- NMR : Assigns proton environments (e.g., ethylamino protons at δ 2.5–3.0 ppm, sulfone groups at δ 3.2–3.5 ppm) .

- FT-IR : Confirms sulfone (S=O) stretching vibrations (~1300 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

- Elemental Analysis : Validates molecular formula (e.g., C₆H₁₄ClNO₃S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity during synthesis?

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINAP-metal complexes) during cyclization to control stereochemistry at the tetrahydrothiophene ring .

- Solvent and Temperature : Polar aprotic solvents (e.g., THF) at 0–5°C minimize racemization. Kinetic resolution via slow reagent addition enhances enantiomeric excess (ee >95%) .

- Monitoring : Chiral HPLC columns (e.g., Chiralpak AD-H) track ee during synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

- In Vitro vs. In Vivo Models : Discrepancies may arise from metabolic stability differences. Use liver microsomal assays to assess metabolite formation and correlate with in vivo efficacy .

- Structural Analogs : Compare activity of derivatives (e.g., 4-(methylamino) analogs) to isolate pharmacophore contributions. Molecular docking studies can predict binding affinity to targets like sulfonamide enzymes .

Q. How does the ethylamino group influence pharmacokinetic properties, and what methods assess this?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.